molecular formula C13H17ClN2O4S B5806708 2-chloro-N-ethyl-5-morpholin-4-ylsulfonylbenzamide

2-chloro-N-ethyl-5-morpholin-4-ylsulfonylbenzamide

Cat. No.: B5806708
M. Wt: 332.80 g/mol
InChI Key: GBUKUSXNXSHKLS-UHFFFAOYSA-N
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Description

2-chloro-N-ethyl-5-morpholin-4-ylsulfonylbenzamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzamide core substituted with a chloro group, an ethyl group, and a morpholin-4-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride, ethylamine, and morpholine.

    Formation of Intermediate: The first step involves the reaction of 2-chlorobenzoyl chloride with ethylamine to form 2-chloro-N-ethylbenzamide.

    Sulfonylation: The intermediate 2-chloro-N-ethylbenzamide is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.

    Morpholine Substitution: Finally, the sulfonylated intermediate is reacted with morpholine to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-5-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-ethyl-5-morpholin-4-ylsulfonylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in signal transduction, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide: Similar structure but with a nitro group instead of a sulfonyl group.

    2-chloro-N-ethyl-5-(4-morpholinylsulfonyl)benzamide: A closely related compound with slight variations in the substituents.

Uniqueness

2-chloro-N-ethyl-5-morpholin-4-ylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholin-4-ylsulfonyl group enhances its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-ethyl-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-2-15-13(17)11-9-10(3-4-12(11)14)21(18,19)16-5-7-20-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUKUSXNXSHKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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